molecular formula C16H10BrN5O2 B12635635 N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B12635635
M. Wt: 384.19 g/mol
InChI Key: UNJOXVVFPBXHCR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with a bromophenyl group and a hydroxy group attached to the structure. It has gained attention due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-bromophenylhydrazine with ethyl acetoacetate can lead to the formation of the triazole ring.

    Formation of the Quinazoline Moiety: The quinazoline moiety is synthesized by the reaction of anthranilic acid with suitable reagents. This step often involves cyclization reactions to form the quinazoline ring.

    Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline rings are coupled together using appropriate coupling agents and reaction conditions. This step may involve the use of catalysts and specific solvents to facilitate the reaction.

    Introduction of the Hydroxy and Carboxamide Groups: The hydroxy and carboxamide groups are introduced through functional group transformations. This may involve the use of reagents such as hydroxylamine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halogenating agents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. It has shown promising activity against various cancer cell lines and infectious agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets. It is often used as a tool compound to study specific biological processes.

    Drug Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects. It is used in structure-activity relationship (SAR) studies to optimize its pharmacological properties.

    Industrial Applications: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with viral proteins, inhibiting viral replication and infection.

Comparison with Similar Compounds

N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H10BrN5O2

Molecular Weight

384.19 g/mol

IUPAC Name

N-(4-bromophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C16H10BrN5O2/c17-9-5-7-10(8-6-9)18-16(24)13-14-19-15(23)11-3-1-2-4-12(11)22(14)21-20-13/h1-8,21H,(H,18,24)

InChI Key

UNJOXVVFPBXHCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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